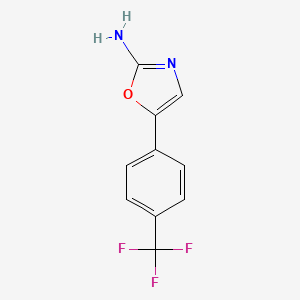

5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is a chemical compound with the molecular formula C10H7F3N2O It is characterized by the presence of an oxazole ring substituted with a trifluoromethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to moderate temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine has shown promise in medicinal chemistry due to its biological activity. Preliminary studies indicate that this compound and its derivatives may serve as potential therapeutic agents in the treatment of various diseases.

Anticancer Activity

Research has highlighted the compound's potential anticancer properties. In vitro studies have demonstrated significant efficacy against several human tumor cell lines, suggesting that it may inhibit cancer cell growth effectively. For instance, compounds structurally related to this compound have been evaluated for their antimitotic activity, yielding promising results with mean growth inhibition values indicating effective cytotoxicity against cancer cells .

Pain Management

Another area of investigation involves the compound's role as a TRPV1 antagonist, which is significant for pain management. Studies have shown that related compounds can inhibit the release of neuropeptides associated with pain pathways, indicating a potential application in treating osteoarthritis pain . The modulation of glutamate and calcitonin gene-related peptide (CGRP) release suggests that this compound could be explored further for analgesic properties.

Organic Synthesis Applications

The synthesis of this compound has been optimized through various methods, contributing to its application in organic chemistry.

Synthesis Techniques

Several synthetic routes have been developed for producing this compound. These methods often involve the use of trifluoroacetic acid and other reagents to achieve high yields and purity . The ability to synthesize this compound efficiently allows for its use in further chemical modifications, enhancing its utility in research and development.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for developing therapeutic applications.

Binding Affinities

Research has focused on elucidating the binding affinities of this compound with various proteins involved in disease pathways. These interaction studies aim to clarify its mechanism of action and potential side effects when used therapeutically . The findings suggest that this compound may interact favorably with targets implicated in cancer and pain conditions.

Wirkmechanismus

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine

- 4-(4-chlorophenyl)-2-(trifluoromethyl)oxazol-5(4H)-one

Uniqueness

5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it suitable for various applications in medicinal chemistry and materials science.

Biologische Aktivität

5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is an organic compound with significant biological relevance, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₀H₇F₃N₂O

- Molecular Weight : 228.17 g/mol

The presence of a trifluoromethyl group enhances its lipophilicity, potentially increasing its biological activity and interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. It has been investigated for various pharmacological properties, including:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit promising anticancer effects against several cancer cell lines. For instance, certain derivatives demonstrated percent growth inhibitions (PGIs) ranging from 57% to over 86% against various cancer types, including ovarian and lung cancers .

- Inhibition of Enzymatic Activity : The compound has been linked to the inhibition of enzymes such as cyclooxygenase (COX), which is significant in inflammatory pathways. Some oxazole derivatives have shown selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs .

Research has focused on elucidating the mechanism of action of this compound through interaction studies with proteins involved in disease pathways. These studies aim to determine its binding affinities and potential side effects when used therapeutically.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-(Trifluoromethyl)benzo[d]oxazole | 0.50 | Contains a benzo[d]oxazole structure; potential bioactivity. |

| 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one | 0.51 | Pyrimidine core; explored for different pharmacological properties. |

| Ethyl 2-aminooxazole-4-carboxylate | 0.59 | Carboxylate group adds polar character; potential applications in synthesis. |

| 4-Oxazolemethanamine hydrochloride | 0.57 | Amino group enhances reactivity; used in medicinal chemistry. |

The trifluoromethyl substitution on the phenyl ring significantly influences the chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

- Anticancer Studies : In a study conducted by the National Cancer Institute, several derivatives were tested against a panel of cancer cell lines, revealing substantial growth inhibition rates. For example, one derivative showed an 86% inhibition rate against the OVCAR-8 ovarian cancer cell line .

- Enzyme Inhibition : Research indicates that oxazole derivatives can inhibit lipoxygenase (LOX), demonstrating potential as anti-inflammatory agents. Specific compounds within this class have shown IC₅₀ values indicating effective inhibition of lipid peroxidation, a key factor in oxidative stress-related diseases .

- Docking Studies : Molecular docking studies have suggested that the binding interactions of this compound with target proteins can elucidate its potential therapeutic effects and side effects, paving the way for further drug development efforts .

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIWYAYRDALXKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.